molecular formula C18H17ClN6O B3013626 7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1797581-19-1

7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B3013626
CAS No.: 1797581-19-1
M. Wt: 368.83
InChI Key: OGQUMYSCMRDTFD-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide (CAS 1797581-19-1) is a chemical compound with the molecular formula C18H17ClN6O and a molecular weight of 368.82 g/mol . This tetrazolo[1,5-a]pyrimidine derivative is a subject of interest in medicinal and organic chemistry research. Compounds featuring a tetrazolo[1,5-a]pyrimidine core are recognized as essential scaffolds in drug discovery and the synthesis of natural products, with literature indicating their potential for diverse biological activities . Specifically, fused heterocycles bearing a tetrazole unit are investigated as candidates for various pharmaceutical applications, including as antimicrobial agents, antitubercular agents, antinociceptive active compounds, and anticancer agents . The synthesis of such complex molecules often leverages modern catalytic methods, including the use of magnetically separable nanocatalysts to facilitate efficient and environmentally friendly preparation . This product is intended for research purposes, such as in vitro screening, hit-to-lead optimization studies, and as a building block in the development of novel fused heterocyclic systems. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6O/c1-11-15(17(26)21-14-5-3-2-4-6-14)16(12-7-9-13(19)10-8-12)25-18(20-11)22-23-24-25/h2-11,15-16H,1H3,(H,21,26)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQUMYSCMRDTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a member of the tetrahydrotetrazolopyrimidine class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydrotetrazole ring fused with a pyrimidine moiety. The presence of the 4-chlorophenyl and N-phenyl substituents contributes to its lipophilicity and potential interactions with biological targets.

Inhibition of Enzymatic Activity

Another area of investigation involves the inhibition of enzymes critical in lipid metabolism. Compounds structurally similar to This compound have been shown to inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. Such inhibition can modulate various physiological processes including pain and inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. For example:

CompoundStructure FeaturesIC50 (μM)Biological Activity
1Cyclopropylmethylamide10NAPE-PLD Inhibitor
2Phenyl ring substitution15Moderate activity
3Tetrahydrotetrazole core20Low activity

This table illustrates how structural modifications can significantly influence biological activity. The presence of specific functional groups can enhance or diminish efficacy against target enzymes or viruses.

Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activities:

  • Antiviral Studies : A series of sulfonamide derivatives were synthesized and tested for their antiviral properties against TMV. The results indicated that compounds with similar structural motifs to our target compound showed inhibition rates comparable to known antivirals .
  • Enzyme Inhibition Studies : Research on pyrimidine derivatives revealed that modifications at certain positions could lead to potent inhibitors of NAPE-PLD, suggesting that our compound may also exhibit similar inhibitory effects when tested in vitro .
  • Pharmacological Evaluation : Further pharmacological evaluations are necessary to assess the full therapeutic potential and safety profile of this compound in vivo.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound is compared to structurally related derivatives, focusing on substituent variations, heterocyclic cores, and pharmacological implications.

Table 1: Key Structural Features of Analogous Compounds
Compound Name Core Structure Substituents (Positions) Key Modifications vs. Target Compound References
Target Compound Tetrazolo[1,5-a]pyrimidine 7-(4-ClPh), 5-Me, 6-(N-Ph carboxamide) Reference compound
N,N’-(Sulfonylbis(1,4-phenylene))bis(7-(4-ClPh)-5-Me-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide) Tetrazolo[1,5-a]pyrimidine 7-(4-ClPh), 5-Me, bis-carboxamide Bis-carboxamide linker; dihydro vs. tetrahydro ring
Ethyl 7-(4-BrPh)-5-CF₃-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate Tetrazolo[1,5-a]pyrimidine 7-(4-BrPh), 5-CF₃, 6-(ethyl ester) Bromophenyl, trifluoromethyl, ester vs. carboxamide
Ethyl 5-Me-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate Tetrazolo[1,5-a]pyrimidine 7-(4-morpholinophenyl), 5-Me, 6-(ethyl ester) Morpholine substitution, ester vs. carboxamide
N-(4-ClPh)-5-Me-7-(4-(MeS)Ph)-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrimidine-6-carboxamide Triazolo[1,5-a]pyrimidine 7-(4-MeSPh), 5-Me, 6-(N-4-ClPh carboxamide) Triazolo core, methylthiophenyl substitution
5-(4-BrPh)-N-(5-Cl-2-pyridinyl)-7-CF₃-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide Pyrazolo[1,5-a]pyrimidine 5-(4-BrPh), 7-CF₃, 2-carboxamide Pyrazolo core, bromophenyl, trifluoromethyl

Key Observations :

  • Substituent Effects: 7-Position: Chlorophenyl (target) vs. bromophenyl (higher lipophilicity) or morpholinophenyl (enhanced solubility) . 5-Position: Methyl (target) vs. trifluoromethyl (increased metabolic stability) . 6-Position: Carboxamide (target) vs. ester (reduced bioavailability due to hydrolysis susceptibility) .

Structural Data :

  • NMR Analysis : For the bis-carboxamide analog (), ¹H NMR signals at δ 2.41 ppm (CH₃) and 10.25 ppm (NH) confirm carboxamide functionality .

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